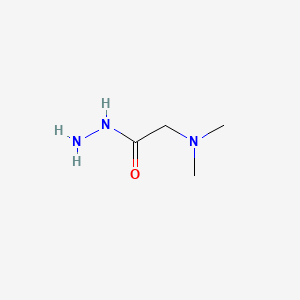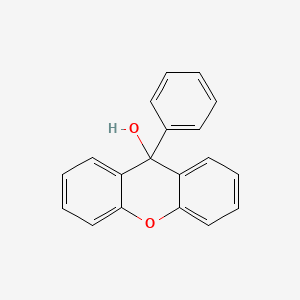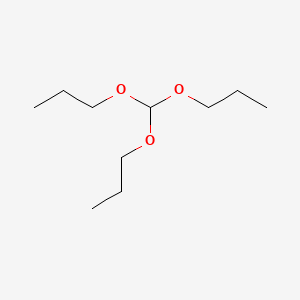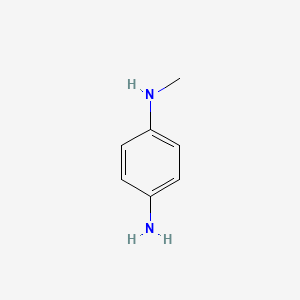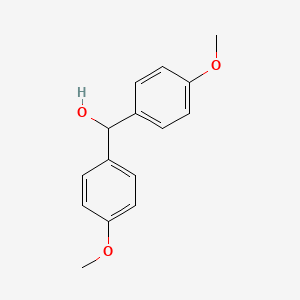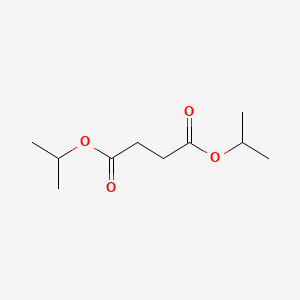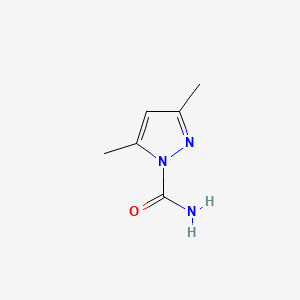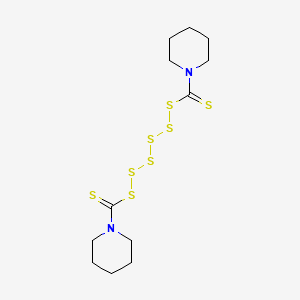
Vinylphenyldichlorosilane
Descripción general
Descripción
Vinylphenyldichlorosilane is a chemical compound with the molecular formula C8H8Cl2Si . It is a transparent liquid and belongs to the category of Halosilane .
Molecular Structure Analysis
The molecular weight of Vinylphenyldichlorosilane is 203.14 g/mol . The exact mass is 201.97700 . The molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, Raman spectra, and scanning electron microscopy .
Physical And Chemical Properties Analysis
Vinylphenyldichlorosilane has a boiling point of 217.5 °C (760 mmHg), a melting point of -43 °C, and a flash point of 80.8 °C . Its density is 1.14 g/mL . The analysis of physical and chemical properties of a compound can provide important insights into its behavior under various conditions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Vinylphenyldichlorosilane is utilized in the synthesis of various silicon-containing compounds. For instance, vinylation reactions involving alkyl (or aryl) halosilanes treated with acetylene can produce compounds like methyl- and ethyl-dichlorovinylsilanes. These reactions are facilitated by catalysts from the platinum-palladium group (Shostakovsky, Kochkin, & Vinogradov, 1958).
Material Science and Polymer Applications
- Vinylphenyldichlorosilane is a precursor in the production of ceramic materials. Its cohydrolysis with other silanes leads to polysiloxanes suitable for ceramic production, though it also results in the formation of low-molar mass siloxanes as by-products (Käppler, Scheim, Keidel, & Just, 1996).
- Amorphous ter-polysilanes bearing vinyl side groups, synthesized from vinylphenyldichlorosilane, exhibit good thermal stability and strong fluorescent emitting properties (Zhao, Lei, Li, & Huang, 2006).
Thermal and Degradation Studies
- Vinylphenylpolysilsesquioxane, synthesized using vinylphenyldichlorosilane, has been studied for its thermal degradation properties. It shows thermal stability up to certain temperatures, with degradation leading to products like benzene derivatives (Liu, Sun, & Ma, 2018).
Applications in Ceramics and Coatings
- Vinylphenyldichlorosilane-derived polymers have been used for hydroboration, leading to materials suitable for silicon boron carbide ceramics production (Riedel, Kienzle, Szabó, & Mayer, 1993).
- Fluoroalkyl end-capped vinyltrimethoxysilane oligomeric nanocomposites with biphenylene segments have been applied to surfaces to impart properties like oleophobicity and superhydrophobicity (Goto, Takashima, Takishita, & Sawada, 2011).
Safety and Hazards
Safety measures for handling Vinylphenyldichlorosilane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental release, it’s important to prevent further spillage or leakage if it is safe to do so .
Mecanismo De Acción
Target of Action
Vinylphenyldichlorosilane is a type of organosilicon compound. These compounds are often used in coatings, adhesives, and sealants . The specific targets of Vinylphenyldichlorosilane would depend on its application and the chemical reactions it’s involved in.
Mode of Action
Vinylphenyldichlorosilane, like other organosilicon compounds, can react with a variety of functional groups. For example, it has a hydroxy group that can react with other functional groups such as alkynyl or hydroxyl groups .
Action Environment
Vinylphenyldichlorosilane is soluble in organic solvents and reacts with light to produce emission at UV wavelengths . This suggests that its action, efficacy, and stability could be influenced by factors like solvent type and light exposure.
Propiedades
IUPAC Name |
dichloro-ethenyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASGLPLQWLMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884416 | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylphenyldichlorosilane | |
CAS RN |
7719-02-0 | |
| Record name | (Dichloroethenylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylphenyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylphenyldichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(phenyl)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLPHENYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Vinylphenyldichlorosilane contribute to the sensitivity of polysilane-based negative resists?
A1: Vinylphenyldichlorosilane plays a crucial role in enhancing the sensitivity of polysilane-based negative resists. When copolymerized with hydrophenyldichlorosilane, it introduces vinyl groups into the polysilane structure []. Upon exposure to UV light, X-rays, or electron beams, the Si-H bonds in the polymer can undergo hydrosilylation reactions with these vinyl groups []. This crosslinking reaction increases the molecular weight of the polymer in the exposed regions, making them less soluble in the developer solvent and resulting in a negative tone image []. The presence of both Si-H and vinyl groups within the same polymer chain is thought to facilitate efficient crosslinking and improve the sensitivity compared to polysilanes without vinyl groups [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




